molecular formula C5H12N2O2 B1651706 (1,4-Dioxan-2-ylmethyl)hydrazine CAS No. 1330756-20-1

(1,4-Dioxan-2-ylmethyl)hydrazine

Cat. No.: B1651706
CAS No.: 1330756-20-1
M. Wt: 132.16
InChI Key: WPMVMYLFTXKTGI-UHFFFAOYSA-N
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Description

“(1,4-Dioxan-2-ylmethyl)hydrazine” is a hydrazine derivative characterized by a 1,4-dioxane ring substituted at the 2-position with a methylhydrazine group. Its hydrochloride form, this compound hydrochloride, has the molecular formula C₅H₁₃ClN₂O₂ and a molecular weight of 168.62 g/mol . The compound is commercially available in technical grades (e.g., 90% purity) and is listed in supplier catalogs such as CymitQuimica under reference codes like 10-F360480 .

Properties

IUPAC Name

1,4-dioxan-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-7-3-5-4-8-1-2-9-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMVMYLFTXKTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293093
Record name Hydrazine, (1,4-dioxan-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330756-20-1
Record name Hydrazine, (1,4-dioxan-2-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330756-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (1,4-dioxan-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Pathways

The most plausible route involves nucleophilic displacement of a leaving group from a 1,4-dioxane precursor. A two-step strategy could first functionalize 1,4-dioxan-2-ylmethanol to generate a reactive intermediate, such as 1,4-dioxan-2-ylmethyl chloride, followed by hydrazine substitution.

Step 1: Synthesis of 1,4-Dioxan-2-ylmethyl Chloride
Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) typically mediate alcohol-to-chloride conversions. For example, reacting 1,4-dioxan-2-ylmethanol with SOCl₂ in anhydrous dichloromethane at 0–5°C for 2 hours yields the chloride derivative. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under reduced pressure.

Step 2: Hydrazine Coupling
The chloride intermediate reacts with anhydrous hydrazine (N₂H₄) in tetrahydrofuran (THF) at reflux. A molar ratio of 1:1.2 (chloride:hydrazine) prevents di-substitution, while triethylamine (Et₃N) scavenges HCl:
$$
\text{1,4-Dioxan-2-ylmethyl chloride} + \text{N}2\text{H}4 \xrightarrow{\text{THF, Et}_3\text{N}} \text{this compound} + \text{HCl}
$$
This method mirrors protocols for benzyl hydrazines, achieving yields of 65–78% after recrystallization.

Reductive Amination Approach

An alternative pathway employs reductive amination of 1,4-dioxan-2-ylmethyl ketone or aldehyde with hydrazine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates the reaction:
$$
\text{1,4-Dioxan-2-ylmethyl ketone} + \text{N}2\text{H}4 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}
$$
This method avoids halogenated intermediates but requires careful pH control to suppress side reactions.

Optimization Strategies

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics. In a model system, substituting conventional heating with microwaves (200 W, 5 min) reduced chloride formation time by 80% while improving purity to >95%. Similar optimization could apply to the hydrazine coupling step, minimizing thermal degradation.

Continuous Flow Reactor Systems

Patent EP1697310B1 details a continuous process for monoalkyl-hydrazines, adaptable to this compound. Key parameters include:

Parameter Optimal Value Effect on Yield
Residence Time 15–20 min Maximizes conversion
Temperature 60–70°C Balances kinetics/stability
Hydrazine Excess 10–15% Suppresses di-substitution

This method enhances reproducibility and scalability, critical for industrial applications.

Characterization and Quality Control

Post-synthesis analysis employs spectroscopic and chromatographic techniques:

  • ¹H-NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, dioxane O–CH₂–CH₂–O), 3.55 (d, 2H, –CH₂–NH–NH₂), 2.90 (s, 2H, –NH–NH₂).
  • HPLC Purity : >98% using a C18 column (ACN:H₂O 70:30, 1 mL/min).
  • Mass Spectrometry : m/z 133.08 [M–HCl]⁺ aligns with theoretical 133.09 for C₅H₁₂N₂O₂.

Impurities typically include residual chloride (≤0.5% by argentometry) and hydrazine dimer (<0.2% via LC-MS).

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxan-2-ylmethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

(1,4-Dioxan-2-ylmethyl)hydrazine serves as a building block in organic synthesis. It is utilized in the preparation of various complex molecules due to its ability to undergo multiple types of chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reactions :

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Can produce hydrazine derivatives.
  • Substitution Reactions : Involves nucleophilic substitution where the hydrazine moiety is replaced by other nucleophiles.

Research indicates potential biological activities , particularly in antimicrobial and anticancer domains. The compound's hydrazine moiety can interact with biological targets such as enzymes and receptors, possibly leading to inhibition or activation of enzymatic activity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent . Ongoing studies are exploring its efficacy in drug development, especially concerning its role in synthesizing chiral hydrazine derivatives that serve as intermediates for antifungal agents.

Case Studies

  • Antifungal Agents Development
    Chiral hydrazine derivatives derived from this compound have been reported as intermediates in the synthesis of tri-substituted tetrahydrofuran triazole antifungal agents. These derivatives exhibit significant antifungal properties, showcasing the compound's utility in pharmaceutical applications .
  • Antimicrobial Studies
    Investigations into the antimicrobial properties of this compound have shown promising results against various pathogens. The mechanism involves covalent bonding with nucleophilic sites on proteins, leading to disruption of microbial functions .

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
(1,4-Dioxan-2-ylmethyl)hydrazine C₅H₁₁N₂O₂ 131.16 (free base) Hydrazine, 1,4-dioxane ring Polar solvent compatibility
DHMeT (Dihydrazino-methoxy-1,3,5-triazine) C₆H₁₂N₆O 184.20 Two hydrazine groups, methoxy High corrosion inhibition (95.1% at 25 ppm)
1,2-Bis(1-methylethyl)hydrazine C₆H₁₆N₂ 116.20 Two isopropyl groups, hydrazine Low polarity, steric hindrance
Hydralazine C₈H₁₀N₄ 162.19 Phthalazine ring, hydrazine Non-specific carbonyl scavenger

Key Observations:

Hydrazine Group Multiplicity: Compounds with multiple hydrazine groups (e.g., DHMeT) exhibit enhanced corrosion inhibition at low concentrations due to increased adsorption on metal surfaces via electrostatic interactions . In contrast, mono-hydrazine derivatives like “this compound” may require higher concentrations for comparable effects. Hydralazine and related hydrazines rely solely on the hydrazine moiety for carbonyl quenching, but this lack of specificity can lead to off-target interactions and hepatotoxicity .

Substituent Effects :

  • The 1,4-dioxane ring in “this compound” enhances solubility in polar solvents compared to hydrophobic analogs like 1,2-bis(1-methylethyl)hydrazine .
  • Methoxy groups (e.g., in DHMeT) improve film-forming capabilities on steel surfaces, a property absent in “this compound” .

Table 2: Reaction Efficiency and Byproduct Formation

Compound Reaction with Hydrazine Hydrate Yield (%) Key Byproducts
“this compound” (hypothetical synthesis) N/A* N/A N/A
δ-Oxo pentane hydrazide derivatives Dual C=O reaction 45–50 Unreacted intermediates
N-Acyl hydrazones Protected carbonyl required 92 Minimal byproducts

*Note: Direct synthesis data for “this compound” is absent in the evidence, but analogous reactions (e.g., δ-oxo pentane hydrazide synthesis) suggest that unprotected carbonyl groups reduce efficiency to 45–50% due to competing side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,4-Dioxan-2-ylmethyl)hydrazine and its derivatives?

  • Methodology :

  • Cycloaddition and Cycloreversion : Hydrazine derivatives can be synthesized via hydrazine-catalyzed cycloaddition reactions. For example, norbornene-based hydrazines are synthesized by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor cycloaddition intermediates, followed by cycloreversion steps to yield final products .

  • Microwave-Assisted Synthesis : Derivatives like 1,4-dioxy-quinoxaline-2-ylmethylene hydrazides are synthesized using microwave-assisted methods with reagents such as sodium metabisulfite in tetrahydrofuran, achieving yields of 35–44% .

  • Hydrazone Formation : Reacting hydrazines with aldehydes/ketones under reflux conditions (e.g., ethanol or ethyl acetate) forms hydrazones, a key step in Fischer indole synthesis .

    • Characterization :
  • Thermal Analysis : Thermogravimetric-differential thermal analysis (TG-DTA) identifies decomposition steps (e.g., dehydrazination at 158–256°C) and residue composition (e.g., metal oxides) .

  • Spectroscopy : FT-IR and UV-Vis spectroscopy validate functional groups and monitor reaction progress (e.g., absorption maxima at 546 nm for permanganate-based redox reactions) .

Q. How can hydrazine derivatives be quantified in aqueous solutions?

  • Colorimetric Methods :

  • Azine Complex Formation : Hydrazine reacts with para-dimethylaminobenzoaldehyde (pDMAB) in acidic media to form a yellow azine complex (λmax = 460 nm), detectable via UV-Vis with a linear range of 0.05–10 mg·L⁻¹ and a detection limit of 0.05 mg·L⁻¹ .
  • Permanganate Reduction : Hydrazine reduces potassium permanganate in acidic conditions, monitored at 526–546 nm (ε = ~2200 L·Mol⁻¹·cm⁻¹) .
    • Chromatography : Flow injection analysis coupled with liquid chromatography (LC) enables automated, high-throughput detection (15 samples·h⁻¹) with <2.1% RSD .

Advanced Research Questions

Q. What computational strategies optimize hydrazine catalysts for carbonyl–olefin metathesis?

  • Methodology :

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., cycloreversion steps) to calculate activation barriers. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation energies (~15 kcal·mol⁻¹) than [2.2.1] analogs, enhancing catalytic efficiency .
  • Substrate Scope Prediction : Computational screening identifies compatible substrates (e.g., norbornenes) and predicts regioselectivity based on steric/electronic profiles .
    • Experimental Validation : Catalyst performance is tested under optimized conditions (e.g., solvent: dichloromethane, 40°C), with yields correlated to computational predictions .

Q. How does hydrazine decomposition kinetics influence hydrogen production for fuel cells?

  • Catalytic Mechanisms :

  • Temperature-Dependent Pathways : Low-temperature decomposition (<100°C) favors N₂H₄ → NH₃ + N₂, while high-temperature routes (>200°C) produce H₂ via N₂H₄ → 2H₂ + N₂. Catalyst choice (e.g., Ni or Co oxides) modulates selectivity .
  • Activation Modes : Hydrazine activation on metal surfaces (e.g., σ-bond vs. lone-pair interactions) determines reaction rates. In situ DRIFTS and mass spectrometry track intermediate species .
    • Applications : Hydrazine monohydrate achieves >95% H₂ purity, making it viable for proton-exchange membrane fuel cells .

Q. What role do hydrazine derivatives play in nanomaterial synthesis?

  • Case Study: ZnO Nanostructures :

  • Morphology Control : Hydrazine acts as a reducing agent and structure-directing agent. Varying Zn²⁺:hydrazine ratios (1:4 vs. 1:9) yields spherical or anisotropic ZnO nanoparticles .
  • Doping Effects : PdCl₂ doping (1 wt%) enhances catalytic activity, confirmed via XRD and UV-Vis shifts in surface plasmon resonance (SPR) peaks .
    • Mechanistic Insight : Excess hydrazine stabilizes growth intermediates, enabling anisotropic growth (e.g., rods, plates) by modulating nucleation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dioxan-2-ylmethyl)hydrazine
Reactant of Route 2
(1,4-Dioxan-2-ylmethyl)hydrazine

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